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Compound of Interest

Compound Name: 3-Methoxyaegeline

CAS No.: 865276-19-3

Cat. No.: B2562275

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6]
7-O-acetyl-3-methoxyaegeline (C₂₁H₂₃NO₅) is a specific alkaloidal derivative originally

isolated from Zanthoxylum syncarpum and related Rutaceae species. It belongs to the class of

-hydroxyamide alkaloids, sharing the core scaffold of Aegeline (N-[2-hydroxy-2-(4-
methoxyphenyl)ethyl]-cinnamamide).

This molecule is of significant interest in metabolic disease research, specifically for its

potential as a

-adrenergic receptor agonist, which modulates lipolysis and thermogenesis.

Structural Definition & Nomenclature
To ensure synthetic accuracy, the nomenclature used in this protocol is defined as follows

based on the biogenetic numbering system often applied to these alkaloids:
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Core Scaffold: Aegeline.[1][2][3][4][5][6][7][8]

"3-Methoxy": Refers to the substitution on the cinnamoyl moiety (specifically, m-

methoxycinnamoyl).

"7-O-Acetyl": Refers to the acetylation of the

-hydroxyl group on the phenylethylamine chain. (In this specific numbering convention, the
benzylic carbon of the amine chain is designated as position 7).

Target Structure: N-[2-acetoxy-2-(4-methoxyphenyl)ethyl]-3-methoxycinnamamide

Retrosynthetic Analysis
The synthesis is designed as a convergent three-stage protocol. This modular approach allows

for the independent optimization of the amine and acid fragments before coupling, ensuring

high purity of the final acetylated product.

Synthetic Strategy
Fragment A (Amine): Preparation of 2-amino-1-(4-methoxyphenyl)ethanol (Octopamine

methyl ether).

Fragment B (Acid): Preparation/Activation of 3-methoxycinnamic acid.

Coupling (Amide Bond): EDC/HOBt mediated coupling to form the intermediate 3-
methoxyaegeline.

Functionalization: Selective

-acetylation of the secondary alcohol.

Logical Workflow (DOT Visualization)
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Start: 4-Methoxybenzaldehyde

Intermediate: Cyanohydrin

TMSCN, ZnI2

Fragment A:
2-amino-1-(4-methoxyphenyl)ethanol

LiAlH4, THF

Amide Coupling
(EDC.HCl / HOBt)

Fragment B:
3-Methoxycinnamic Acid

Intermediate:
3-Methoxyaegeline

Acetylation
(Ac2O / Pyridine)

Target:
7-O-acetyl-3-methoxyaegeline

Click to download full resolution via product page

Caption: Convergent synthetic pathway for 7-O-acetyl-3-methoxyaegeline involving amine

generation, amide coupling, and final O-acetylation.

Detailed Experimental Protocols
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Stage 1: Synthesis of the Amine Core (Octopamine
Methyl Ether)
Objective: To synthesize 2-amino-1-(4-methoxyphenyl)ethanol from 4-methoxybenzaldehyde.

Reagents:

4-Methoxybenzaldehyde (Anisaldehyde)

Trimethylsilyl cyanide (TMSCN)

Zinc Iodide (ZnI₂, catalyst)

Lithium Aluminum Hydride (LiAlH₄)

Tetrahydrofuran (THF), anhydrous

Protocol:

Cyanohydrin Formation:

In a flame-dried flask under Argon, dissolve 4-methoxybenzaldehyde (10 mmol) in

anhydrous DCM (20 mL).

Add catalytic ZnI₂ (0.1 mmol).

Dropwise add TMSCN (12 mmol) at 0°C. Stir at room temperature (RT) for 2 hours.

Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.

Note: The TMS-protected cyanohydrin is usually formed.

Reduction:

Prepare a suspension of LiAlH₄ (30 mmol) in dry THF (50 mL) at 0°C.

Add the crude cyanohydrin solution dropwise to the LiAlH₄ suspension.

Reflux the mixture for 3 hours.
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Quenching (Fieser Method): Cool to 0°C. Carefully add water (1.1 mL), then 15% NaOH

(1.1 mL), then water (3.3 mL).

Filter the granular precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate

in vacuo.

Purification:

Recrystallize from Ethanol/Ether to obtain the amine as a white solid.

Yield Target: >75%.

Stage 2: Amide Coupling (Synthesis of 3-
Methoxyaegeline)
Objective: Coupling of the amine core with 3-methoxycinnamic acid.

Reagents:

2-amino-1-(4-methoxyphenyl)ethanol (from Stage 1)

3-Methoxycinnamic acid (commercially available)

EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

HOBt (Hydroxybenzotriazole)

DIPEA (Diisopropylethylamine)

DMF (Dimethylformamide)

Protocol:

Dissolve 3-methoxycinnamic acid (5 mmol) in dry DMF (15 mL).

Add EDC.HCl (6 mmol) and HOBt (6 mmol). Stir at 0°C for 30 minutes to activate the acid.

Add the amine (5 mmol) and DIPEA (10 mmol).
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Allow the reaction to warm to RT and stir overnight (12-16 hours).

Workup:

Dilute with EtOAc (100 mL).

Wash successively with 1N HCl, Sat. NaHCO₃, and Brine.

Dry over MgSO₄ and concentrate.

Purification:

Flash column chromatography (SiO₂). Eluent: DCM:MeOH (95:5).

Product: 3-Methoxyaegeline (Intermediate).[5][8]

Appearance: Crystalline solid (Mp ~138-139°C).[5]

Stage 3: Preparation of 7-O-Acetyl-3-methoxyaegeline
Objective: Selective acetylation of the benzylic hydroxyl group.

Reagents:

3-Methoxyaegeline (Intermediate)[8]

Acetic Anhydride (Ac₂O)

Pyridine

DMAP (4-Dimethylaminopyridine, catalytic)

Protocol:

Dissolve 3-Methoxyaegeline (2 mmol) in dry Pyridine (5 mL).

Add Acetic Anhydride (10 mmol) and a catalytic amount of DMAP (5 mg).

Stir at RT for 4-6 hours.
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Critical Control: Do not heat, as this may promote elimination to the styrene derivative.

Workup:

Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to hydrolyze

excess anhydride.

Extract with EtOAc (3 x 30 mL).

Wash the organic layer with cold 1N HCl (to remove pyridine), then Sat. NaHCO₃ and

Brine.

Final Purification:

Recrystallization from EtOAc/Hexane or Methanol.

Final Product: 7-O-acetyl-3-methoxyaegeline.[4][5][9]

Appearance: Pale yellow powder.[3][4][5]

Analytical Characterization
The following data parameters are established for the validation of the synthesized compound,

based on literature values for Zanthoxylum alkaloids.
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Parameter Specification Notes

Formula C₂₁H₂₃NO₅ MW: 369.41 g/mol

Appearance Pale yellow powder/crystals

UV ($ \lambda_{max} $) 242 nm, 282 nm (MeOH)
Characteristic of cinnamoyl

amides

IR (KBr)

1735-1745 cm⁻¹ (Ester

C=O)1660 cm⁻¹ (Amide

C=O)3300 cm⁻¹ (NH)

Absence of broad OH stretch

at 3400 cm⁻¹ confirms

acetylation

¹H NMR (CDCl₃)

2.10 (s, 3H, OAc)

3.80 (s, 3H, OMe)

3.82 (s, 3H, OMe)

5.90 (t, 1H, H-7/benzylic)

6.35 (d, 1H, Vinyl-H)

Key diagnostic: Downfield shift

of benzylic proton (H-7) from

~4.8 ppm (OH) to ~5.9 ppm

(OAc).[4][5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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